3-(N-Benzylaminocarbonyl)phenylboronic acid
Overview
Description
3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl 3-boronobenzamide, is an organic compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Mechanism of Action
Target of Action
Mode of Action
The compound contains a boronic acid moiety, which is known to form reversible covalent bonds with hydroxyl groups in biological targets. This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid . For instance, the compound’s stability and reactivity can be affected by factors such as pH and temperature. Furthermore, the presence of other molecules that can interact with the boronic acid moiety could influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
3-(N-Benzylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The interaction between this compound and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, this compound has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, such as serine proteases, and forming a covalent adduct with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, this compound can interact with other biomolecules, such as nucleic acids and carbohydrates, through non-covalent interactions, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability can be influenced by factors such as pH and temperature. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to enzyme inhibition and carbohydrate metabolism. This compound can interact with enzymes such as serine proteases and glycosidases, leading to alterations in metabolic flux and metabolite levels. Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of metabolites that can further influence its biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular proteins and organelles. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through post-translational modifications and binding interactions. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(N-Benzylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the boronic acid moiety and an organic halide, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Benzamides: Produced via nucleophilic substitution.
Scientific Research Applications
3-(N-Benzylaminocarbonyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is a valuable building block for synthesizing complex organic molecules, particularly through Suzuki-Miyaura coupling.
Proteomics: Used as a probe to study protein-protein interactions due to its ability to bind to specific protein targets.
Medicinal Chemistry: Explored for its potential to inhibit enzymes and interact with biomolecules relevant to disease states.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the benzylamine group.
3-Aminophenylboronic Acid: Similar structure but without the benzylaminocarbonyl group, used in different synthetic applications.
Benzylboronic Acid: Contains a benzyl group but lacks the aminocarbonyl functionality.
Uniqueness
3-(N-Benzylaminocarbonyl)phenylboronic acid is unique due to its combination of a boronic acid moiety and a benzylaminocarbonyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3-(benzylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQJSSJOSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390774 | |
Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625470-96-4 | |
Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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